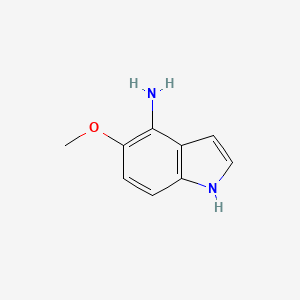

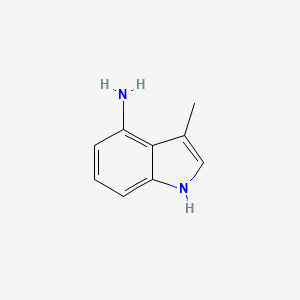

5-methoxy-1H-indol-4-amine

説明

5-methoxy-1H-indol-4-amine belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The synthesis of 5-methoxyindole from 5-methoxy-2-oxindole has also been described .Molecular Structure Analysis

The molecular formula of 5-methoxy-1H-indol-4-amine is C9H10N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

The molecular weight of 5-methoxy-1H-indol-4-amine is 162.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 51 Ų .科学的研究の応用

Antimicrobial and Antioxidant Activities

- Schiff base indole derivatives, including compounds with moieties related to 5-methoxy-1H-indol-4-amine, demonstrate significant antibacterial, antifungal, and radical scavenging activities. Methoxy compounds in particular have shown remarkable cytotoxic activity against various tumor cell lines and possess strong ferrous ion reducing antioxidant power (Verma, Saundane, & Meti, 2019).

Antitumor Agents

- Synthesized 5-methoxyindolequinones, including derivatives of 5-methoxy-1H-indol-4-amine, have been studied for their metabolism by recombinant human NAD(P)H:quinone oxidoreductase and subsequent cytotoxicity. These compounds demonstrate selective toxicity in non-small-cell lung cancer cells, indicating their potential as antitumor agents (Beall et al., 1998).

Synthesis of Novel Derivatives

- Novel derivatives of 5-methoxy-1H-indol-4-amine have been synthesized for various applications, including the strategic development toward the core moiety of anti-inflammatory compounds like Herdmanine D. Such synthesis emphasizes the compound's versatility in medicinal chemistry (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Chemoselective Synthesis Applications

- Methods involving 5-methoxy-1H-indol-4-amine have been developed for chemoselective synthesis processes. For instance, efficient catalysis of the amination of methoxy(hetero)arenes, including those related to 5-methoxy-1H-indol-4-amine, has been reported. Such processes are significant for transformations involving electron-deficient methoxyarenes and methoxyheteroarenes (Shigeno, Hayashi, Nozawa‐Kumada, & Kondo, 2019).

Binding Studies in Neuropharmacology

- Research on methoxy-substituted N1-benzenesulfonylindole analogs, related to 5-methoxy-1H-indol-4-amine, suggests that these compounds can influence the affinity at human 5-HT6 serotonin receptors. Such studies are crucial in the context of neuropharmacology and the design of serotonin receptor ligands (Siripurapu, Kolanos, Dukat, Roth, & Glennon, 2006).

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

特性

IUPAC Name |

5-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRLGXQPTYRYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-indol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

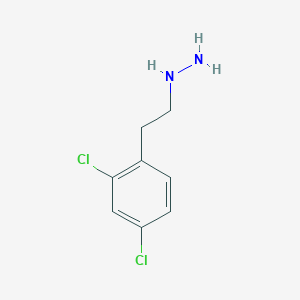

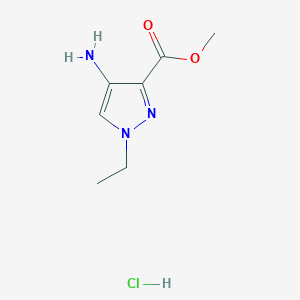

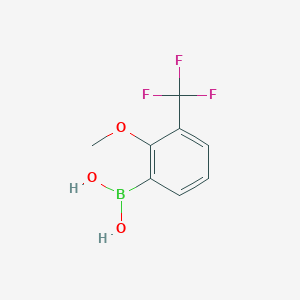

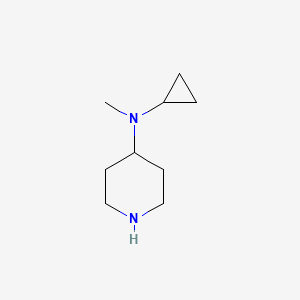

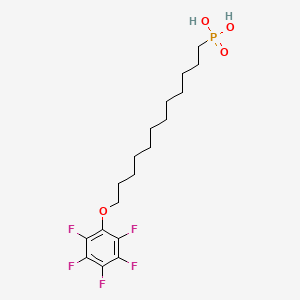

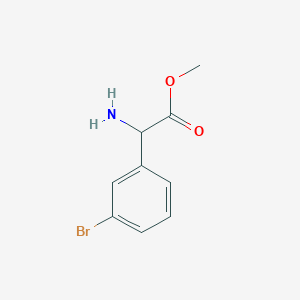

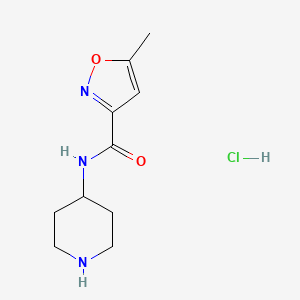

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)

![3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B1419577.png)